1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine
Overview
Description
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a piperazine ring
Preparation Methods
The synthesis of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the introduction of a piperazine moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may employ continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms contribute to its binding affinity and specificity, while the piperazine ring enhances its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(5-Bromo-2,3-difluorophenyl)ethanone: This compound shares the bromine and fluorine substitutions but lacks the piperazine ring, resulting in different chemical properties and applications.
1-(5-Bromo-2,3-difluorophenyl)methanamine: Similar in structure but with an amine group instead of a piperazine ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of halogenated phenyl and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-15-2-4-16(5-3-15)10-7-8(12)6-9(13)11(10)14/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVHZFNASDZLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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